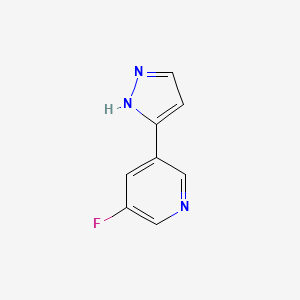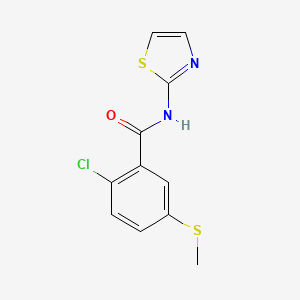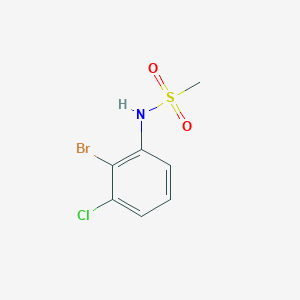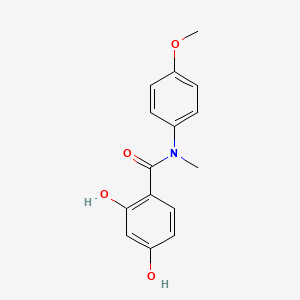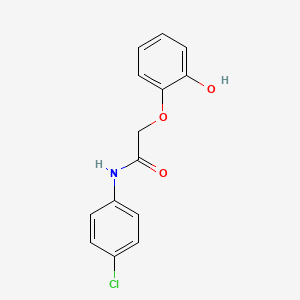
N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide, also known as AHPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AHPC is a derivative of acetanilide and belongs to the class of arylamides. It has a molecular weight of 311.77 g/mol and a melting point of 156-158°C.
作用机制
The mechanism of action of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are known to play a role in the development of pain and inflammation, and the inhibition of COX enzymes results in a reduction in the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has been shown to reduce the production of cytokines, which are known to play a role in the development of inflammation. N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has also been shown to reduce the production of prostaglandins, which are responsible for the development of pain and inflammation.
实验室实验的优点和局限性
The advantages of using N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide in lab experiments include its high purity and stability, making it an ideal candidate for use in various assays. However, the limitations of using N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide include its low solubility in water, which can limit its use in certain assays.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide. One potential area of research is the development of new derivatives of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide that possess improved pharmacological properties. Another potential area of research is the development of new drug delivery systems for N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide, which can improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide and its potential applications in various fields of science.
合成方法
The synthesis of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide involves the reaction between 4-chloroaniline and 2-hydroxyphenylacetic acid in the presence of a catalyst. The reaction proceeds through the formation of an amide bond between the two molecules, resulting in the formation of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide. The synthesis of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has been optimized to achieve high yields and purity.
科学研究应用
N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the field of medicinal chemistry, where N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has shown promising results as a potential drug candidate for the treatment of various diseases. N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c15-10-5-7-11(8-6-10)16-14(18)9-19-13-4-2-1-3-12(13)17/h1-8,17H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEGLNIMXXCCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7580611.png)
![2-[(4-cyanophenyl)sulfonylamino]-N-naphthalen-2-ylpropanamide](/img/structure/B7580612.png)

![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7580621.png)
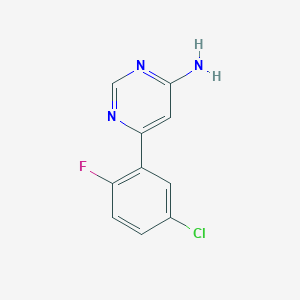
![2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B7580636.png)

![N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7580649.png)

